(S)-(+)-2-辛基异硫氰酸酯

描述

Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They are produced via enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales .

Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .Molecular Structure Analysis

To better understand the structure–activity relationship of tubulin-isothiocyanate interactions, a series of sixteen known and novel, structurally diverse ITCs, including amino acid ester-derived isothiocyanates, bis-isothiocyanates, analogs of benzyl isothiocyanate, and phosphorus analogs of sulforaphane were designed and synthesized .Chemical Reactions Analysis

Isothiocyanates are absorbed across intestinal cell membranes by passive diffusion and bind reversibly to plasma protein thiols by thiocarbamoylation . Free isothiocyanate enters cells and is converted to the glutathione conjugate by glutathione S-transferases (GSTs) .Physical And Chemical Properties Analysis

The types and concentrations of glucosinolates vary significantly between crucifers and are also subject to change based on temperature, age, soil chemistry, solar irradiance, season, genetics, and plant ontogeny .科学研究应用

- Research suggests that OITC targets specific proteins involved in cancer progression, making it a promising candidate for cancer prevention and treatment .

- Studies indicate that OITC may help mitigate chronic inflammatory conditions, including arthritis and inflammatory bowel diseases .

- Its ability to enhance cellular antioxidant defenses makes it valuable in preventing oxidative stress-related diseases .

- By promoting detoxification enzymes and inhibiting carcinogen activation, OITC reduces cancer risk .

- Its neuroprotective effects make it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anticancer Properties

Anti-Inflammatory Activity

Antioxidant Effects

Chemoprevention

Neuroprotection

Cardioprotective Effects

作用机制

Target of Action

Isothiocyanates, such as (S)-(+)-2-Octyl isothiocyanate, are known to modulate the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics . They can react with sulfhydryl residues of Keap1, causing the release of Nrf2 . Nrf2 can then translocate to the nucleus and bind to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes .

Mode of Action

Isothiocyanates interact with their targets primarily through the formation of dithiocarbamates with proteins, which can alter the function of these proteins . This interaction can lead to changes in cellular processes, including the modulation of enzyme activity and the regulation of gene expression .

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They are known to downregulate CYP3A2 mRNA expression, as well as the activity of benzyloxyquinoline debenzylase, a marker of CYP3As . They also exhibit antioxidant and anti-inflammatory activities and interfere with numerous cancer-related targets and pathways .

Pharmacokinetics

Isothiocyanates are rapidly absorbed and display high bioavailability at low dietary doses . Their bioavailability decreases at higher doses, indicating dose-dependent pharmacokinetic behavior . Absorbed isothiocyanates are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine .

Result of Action

The molecular and cellular effects of isothiocyanates’ action include antioxidant activity, anti-inflammatory activity, anticancer activity, and antibacterial activity . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by environmental factors. For instance, the amounts of isothiocyanates formed from glucosinolates in foods are variable and depend partly on food processing and preparation . Moreover, isothiocyanates exhibit a wide range of antimicrobial activity due to their ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .

安全和危害

未来方向

Isothiocyanates could serve as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies . The advent of other immunotherapies, such as chimeric antigen receptor-modified T (CAR-T) cells or cancer vaccines, have also contributed to the development of immunotherapy for CRC .

属性

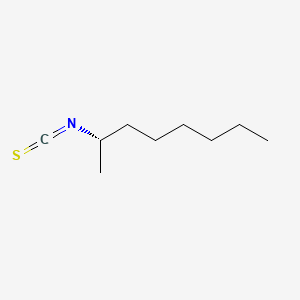

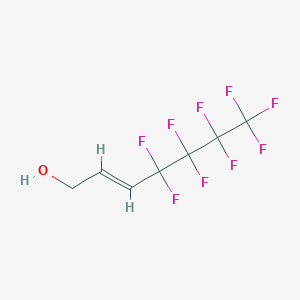

IUPAC Name |

(2S)-2-isothiocyanatooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAAZXUXIQEORL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Octyl isothiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

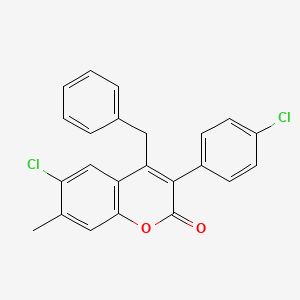

![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)